

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

Cat. No.: *B12326594*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, a flavonoid isolated from various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its core physicochemical properties, biological activities, and underlying mechanisms of action. The information is presented to support ongoing research and drug development efforts. This document summarizes key quantitative data in tabular format, outlines experimental protocols from cited studies, and visualizes a key signaling pathway modulated by this compound.

Physicochemical Properties

Isomucronulatol 7-O-glucoside is a naturally occurring isoflavonoid glycoside.^[1] Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	94367-43-8	[2] [3] [4] [5] [6]
Alternate CAS Number	136087-29-1 (for 7-O-beta-glucoside)	[7]
Molecular Formula	C23H28O10	[1] [3] [4] [6] [8]
Molecular Weight	464.46 g/mol [8] , 464.5 g/mol [1] [3] [4] [6] [9]	Multiple Sources

Biological Activity and Therapeutic Potential

Isomucronulatol 7-O-glucoside has demonstrated a range of biological activities, with its anti-inflammatory and anti-osteoarthritic properties being the most prominently studied.

Anti-Inflammatory Effects

Research indicates that **Isomucronulatol 7-O-glucoside** exhibits inhibitory effects on the production of pro-inflammatory cytokines. Specifically, it has been shown to weakly inhibit the lipopolysaccharide (LPS)-stimulated production of interleukin-12 (IL-12) p40 in vitro, suggesting its potential as an anti-inflammatory agent.[\[8\]](#)

Anti-Osteoarthritic Effects

Studies have highlighted the potential of **Isomucronulatol 7-O-glucoside** in mitigating the molecular markers associated with osteoarthritis. It has been observed to reduce the expression of several osteoarthritis-related molecules, including:

- Matrix Metalloproteinase-13 (MMP-13)
- Cyclooxygenase (COX)
- Tumor Necrosis Factor-alpha (TNF- α)
- p65 (a subunit of NF- κ B)
- Interleukin Receptors

These findings suggest that **Isomucronulatol 7-O-glucoside** may exert its anti-osteoarthritic effects by modulating inflammatory and catabolic pathways implicated in cartilage degradation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following outlines a general protocol for investigating the anti-osteoarthritic effects of **Isomucronulatol 7-O-glucoside** in a chondrosarcoma cell model.

Objective: To investigate the inhibitory effects of **Isomucronulatol 7-O-glucoside** on the expression of osteoarthritis-related molecules in an in vitro cell model.

Cell Line: Human chondrosarcoma cell line (e.g., SW1353).

Materials:

- **Isomucronulatol 7-O-glucoside** (solubilized in a suitable solvent like DMSO, Pyridine, Methanol, or Ethanol)
- Recombinant human Interleukin-1 beta (IL-1 β)
- Cell culture medium and supplements
- Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
- Reagents for protein extraction and Western blotting or ELISA

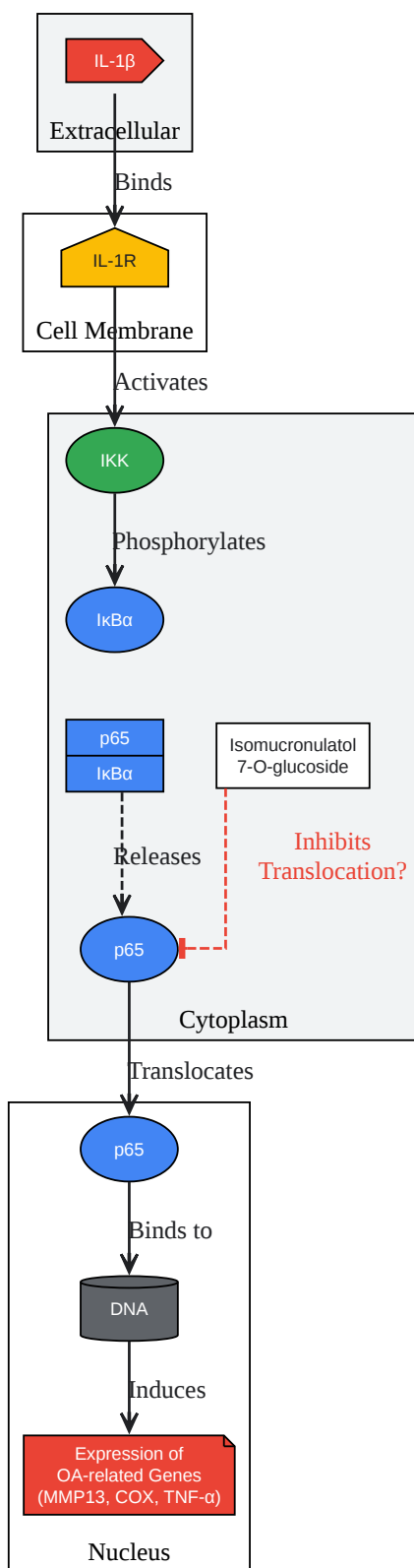
Methodology:

- **Cell Culture and Treatment:**
 - SW1353 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
 - Cells are seeded in multi-well plates and allowed to adhere overnight.
 - The cells are then pre-treated with varying concentrations of **Isomucronulatol 7-O-glucoside** for a specified period.

- Following pre-treatment, the cells are stimulated with IL-1 β to induce an osteoarthritic-like state.
- Gene Expression Analysis (qPCR):
 - Total RNA is extracted from the treated and control cells.
 - RNA is reverse-transcribed into cDNA.
 - qPCR is performed to quantify the relative mRNA expression levels of target genes (e.g., MMP13, COX2, TNF- α).
- Protein Expression Analysis (Western Blot or ELISA):
 - Total protein is extracted from the cell lysates.
 - Protein concentrations are determined using a suitable assay.
 - For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., MMP-13, COX-2, phospho-p65).
 - For ELISA, the levels of secreted proteins (e.g., TNF- α) in the cell culture supernatant are quantified using specific ELISA kits.
- Data Analysis:
 - The relative gene and protein expression levels are normalized to a suitable housekeeping control.
 - Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.

Signaling Pathway Modulation

The anti-inflammatory and anti-osteoarthritic effects of **Isomucronulatol 7-O-glucoside** are believed to be mediated, at least in part, through the modulation of the NF- κ B signaling pathway. The following diagram illustrates a plausible mechanism of action.



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Figure 1: Postulated mechanism of **Isomucronulatol 7-O-glucoside** in inhibiting the IL-1 β -induced inflammatory cascade.

Conclusion

Isomucronulatol 7-O-glucoside presents a promising natural compound for further investigation, particularly in the fields of inflammation and osteoarthritis. Its ability to modulate key inflammatory pathways warrants continued research to fully elucidate its therapeutic potential and mechanism of action. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon in their future studies.

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